1,4-Bis(decyloxy)benzene

Catalog No.
S672365
CAS No.
129236-97-1
M.F
C26H46O2
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(decyloxy)benzene

CAS Number

129236-97-1

Product Name

1,4-Bis(decyloxy)benzene

IUPAC Name

1,4-didecoxybenzene

Molecular Formula

C26H46O2

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-23-27-25-19-21-26(22-20-25)28-24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3

InChI Key

MMGPQYJNRFGRQK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC

Application in the Synthesis of Aromatic Polyazomethines

Scientific Field: Organic Chemistry

Summary of the Application: 1,4-Bis(decyloxy)benzene is used as an intermediate in the synthesis of aromatic polyazomethines . Aromatic polyazomethines are a class of polymers known for their high thermal stability and strong intermolecular forces .

Results or Outcomes: It is mentioned that the use of 1,4-bis(decyloxy)benzene leads to improved stability of the resulting aromatic polyazomethines .

Application in the Synthesis of Side-Chain Liquid Crystal Elastomers

Scientific Field: Polymer Chemistry

Summary of the Application: 1,4-Bis(decyloxy)benzene is used as a monomer in the synthesis of siloxane-based side-chain liquid crystal elastomers . These elastomers combine the orientation properties of liquid crystals with the elasticity of polymer networks, creating a hybrid material .

Methods of Application or Experimental Procedures: The elastomers are synthesized using a mesogenic monomer, allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate, and different cross-linkers through a hydrosilylation reaction . The reaction is facilitated by a platinum catalyst .

Results or Outcomes: The elastomers containing an alkyl- and azo-based cross-linker displayed better properties compared to the other two having a phenyl- and biphenyl-based cross-linker respectively . The thermal stability, photophysical properties, swelling behavior, and actuation properties of the elastomers were examined .

Potential Application in Electroluminescent Materials

Scientific Field: Material Science

Summary of the Application: 1,4-Bis(decyloxy)benzene, when synthesized into 1,4-bis(alkynyl)benzenes, are promising candidates for use in electroluminescent materials .

  • Origin: There's limited information on the natural occurrence of 1,4-Bis(decyloxy)benzene. It's likely synthesized in a laboratory setting for research purposes [].
  • Significance: This compound holds potential for research in various areas due to its unique structure and properties. Potential applications include:
    • Organic electronics: The long alkyl chains and aromatic core suggest possibilities for studying charge transport properties in organic semiconductors [].
    • Liquid crystals: The combination of rigid and flexible parts in the molecule could be relevant for liquid crystal research [].

Molecular Structure Analysis

1,4-Bis(decyloxy)benzene consists of a benzene ring (six-membered carbon ring) with two decyl (ten-carbon chain) groups attached at the 1st and 4th positions. This structure presents key features:

  • Hydrophobic character: The long alkyl chains make the molecule hydrophobic (water-fearing) [].
  • Electron-donating effect: The decyl groups act as electron donors due to the inductive effect, influencing the electronic properties of the benzene ring.

Chemical Reactions Analysis

  • Synthesis: One possible synthetic route involves Williamson ether synthesis, where decanol (C10H21OH) reacts with 1,4-dibromobenzene (C6H4Br2) in the presence of a base.

C6H4Br2 + 2 C10H21OH + 2 KOH -> (C10H21O)2C6H4 + 2 KBr + 2 H2O (Equation 1)

  • Depolymerization: Under strong acidic or basic conditions, the ether linkages (C-O-C) might undergo cleavage, releasing decanol and a dihydroxybenzene derivative.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the long alkyl chains [].
  • Melting point: Expected to be high due to the presence of strong intermolecular van der Waals forces between the long alkyl chains [].
  • Boiling point: Expected to be high due to the large molecule size [].
  • Solubility: Insoluble in water due to the hydrophobic character, but potentially soluble in organic solvents [].

Currently, there's no documented information on the specific mechanism of action of 1,4-Bis(decyloxy)benzene in biological systems.

  • Wearing appropriate personal protective equipment (gloves, goggles, lab coat)
  • Working in a well-ventilated fume hood
  • Proper disposal of waste following recommended protocols

XLogP3

11

Wikipedia

1,4-Bis(decyloxy)benzene

Dates

Modify: 2023-08-15

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